Enzymatic Potency and Selectivity Profile vs. Multi-CDK Inhibitors Dinaciclib and SNS-032
Cdk9-IN-24 exhibits an IC50 of 6.7 nM for CDK9/CycT1, which is comparable to dinaciclib (4 nM) and SNS-032 (4 nM). However, a direct comparison of selectivity profiles reveals a critical differentiator: Cdk9-IN-24 displays >80-fold selectivity over most other CDK family members [1]. In contrast, dinaciclib potently inhibits CDK1, CDK2, CDK5, and CDK9 with IC50s of 3, 1, 1, and 4 nM, respectively [2]. SNS-032 similarly inhibits CDK2, CDK7, and CDK9 with IC50s of 38, 62, and 4 nM . This lack of selectivity in dinaciclib and SNS-032 results in a multi-CDK inhibitory profile, whereas Cdk9-IN-24 provides a more targeted approach for studies specifically requiring CDK9 inhibition.
| Evidence Dimension | CDK9 Enzymatic Inhibition and Intra-family Selectivity |
|---|---|
| Target Compound Data | CDK9 IC50 = 6.7 nM; >80-fold selectivity over most other CDKs |
| Comparator Or Baseline | Dinaciclib: CDK9 IC50 = 4 nM, CDK2 = 1 nM, CDK1 = 3 nM, CDK5 = 1 nM. SNS-032: CDK9 IC50 = 4 nM, CDK2 = 38 nM, CDK7 = 62 nM |
| Quantified Difference | Cdk9-IN-24 maintains high CDK9 potency while exhibiting significantly reduced off-target CDK inhibition compared to dinaciclib and SNS-032 (quantified as >80-fold selectivity vs. no selectivity for dinaciclib and SNS-032) |
| Conditions | In vitro enzymatic assay using recombinant CDK/Cyclin complexes [1], [2], |
Why This Matters
For researchers investigating CDK9-specific transcriptional regulation, the high selectivity of Cdk9-IN-24 minimizes confounding effects from other CDK family members, enabling cleaner interpretation of CDK9-dependent phenotypes.
- [1] Wu T, Yu B, Gong W, Zhang J, Yu S, Tian Y, Zhao T, Li Z, Wang J, Bian J. Design and optimization of selective and potent CDK9 inhibitors with flavonoid scaffold for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. 2023;258:115711. PMID: 37572539. View Source
- [2] Parry D, Guzi T, Shanahan F, Davis N, Prabhavalkar D, Wiswell D, et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular Cancer Therapeutics. 2010;9(8):2344-53. PMID: 20663931. View Source
